molecular formula C23H28F2N4O3 B590896 Paliperidona E-oxima CAS No. 1388021-46-2

Paliperidona E-oxima

Número de catálogo: B590896
Número CAS: 1388021-46-2
Peso molecular: 446.499
Clave InChI: CLNKYXBDIXTFRW-SZXQPVLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paliperidone E-oxime is a chemical compound with the molecular formula C23H28F2N4O3 and a molecular weight of 446.5 g/mol . It is a derivative of paliperidone, which is an active metabolite of risperidone, a well-known antipsychotic drug. Paliperidone E-oxime is primarily used in pharmaceutical research and development.

Aplicaciones Científicas De Investigación

Paliperidone E-oxime has several scientific research applications:

Mecanismo De Acción

Target of Action

Paliperidone E-oxime primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These targets play a crucial role in regulating mood and behavior.

Mode of Action

It is believed to act via a similar pathway to risperidone, its parent compound . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone E-oxime prevents the action of dopamine and serotonin by blocking their receptors, which can help to balance the chemicals in the brain and improve symptoms of schizophrenia.

Biochemical Pathways

The biochemical pathways affected by Paliperidone E-oxime are those related to dopamine, serotonin, and histamine signaling . By antagonizing these receptors, Paliperidone E-oxime can modulate the neurotransmission of these pathways, potentially leading to a reduction in the symptoms of schizophrenia .

Pharmacokinetics

The parent compound, paliperidone, is known to have a slow release and a long half-life . It is metabolized by cytochrome P450 enzymes, CYP1A2 and CYP2D6 . The absorption, distribution, metabolism, and excretion (ADME) properties of Paliperidone E-oxime would likely be similar, impacting its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Paliperidone E-oxime’s action are likely to be similar to those of Paliperidone. It is believed to regulate several cellular signaling pathways coupled to its target receptors . This can lead to changes in neuronal firing, regulation of mitochondrial function, and movement . These changes at the cellular level could potentially lead to improvements in the symptoms of schizophrenia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paliperidone E-oxime. For instance, co-administration with other drugs, patient’s metabolic state, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . Understanding these factors is crucial for optimizing treatment outcomes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone E-oxime involves the reaction of paliperidone with hydroxylamine hydrochloride in the presence of a base such as calcium oxide . The reaction typically occurs under mild heating conditions to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of Paliperidone E-oxime follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Paliperidone E-oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

    Paliperidone: The parent compound of Paliperidone E-oxime, used as an antipsychotic drug.

    Risperidone: The precursor to paliperidone, also used as an antipsychotic drug.

    Paliperidone Palmitate: A long-acting injectable form of paliperidone.

Uniqueness

Paliperidone E-oxime is unique due to the presence of the oxime group, which imparts different chemical and physical properties compared to its parent compound, paliperidone. This modification can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Actividad Biológica

Paliperidone E-oxime is a derivative of paliperidone, a second-generation antipsychotic primarily used in the treatment of schizophrenia. This compound has garnered interest for its potential biological activities and interactions with various biological targets. The following sections detail its mechanism of action, pharmacokinetics, biochemical pathways, and relevant case studies.

Target Receptors
Paliperidone E-oxime primarily targets the dopamine D2 and serotonin 5-HT2A receptors. This dual action is similar to its parent compound, risperidone, allowing it to modulate dopaminergic and serotonergic signaling pathways effectively.

Biochemical Pathways
The compound influences several biochemical pathways associated with neurotransmission. It is believed to regulate cellular signaling pathways linked to dopamine and serotonin, affecting mood and psychotic symptoms. Additionally, it may induce mitochondrial protein expression changes that are similar to those observed with lithium, suggesting potential mood-stabilizing properties .

Pharmacokinetics

Paliperidone E-oxime exhibits a pharmacokinetic profile characterized by a slow release and a long half-life. The pharmacokinetics of paliperidone itself indicate that it has an oral bioavailability of approximately 28% , with peak plasma concentrations reached within 24 hours after administration. The terminal half-life is around 23 hours , which supports once-daily dosing regimens .

Chemical Reactions

Paliperidone E-oxime can undergo various chemical transformations:

  • Oxidation : The oxime group can be oxidized to form nitrile derivatives.
  • Reduction : It can be reduced to form amine derivatives.
  • Substitution : The oxime group can participate in nucleophilic substitution reactions.

Clinical Efficacy

A meta-analysis demonstrated that paliperidone is effective in significantly improving symptoms of schizophrenia and enhancing personal and social functioning. In a randomized controlled trial involving 618 patients, all doses of paliperidone extended-release showed significant improvements in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo .

Adverse Effects

While paliperidone has shown efficacy, it is also associated with various side effects. A case study reported severe adverse effects in a patient treated with paliperidone palmitate, including muscle rigidity, tremors, and excessive salivation. These symptoms were resolved after discontinuation of the medication and treatment with procyclidine .

Biochemical Impact

Research on the effects of paliperidone on rat brain tissues indicated that it significantly decreased the activities of enzymes associated with oxidative stress, such as adenosine deaminase (ADA) and xanthine oxidase (XO) . This suggests a potential role for paliperidone in improving antioxidant status in the brain, which could have implications for its therapeutic effects in schizophrenia .

Summary Table of Key Findings

Aspect Details
Target Receptors Dopamine D2, Serotonin 5-HT2A
Oral Bioavailability 28%
Peak Plasma Concentration 24 hours
Terminal Half-Life 23 hours
Key Chemical Reactions Oxidation to nitriles, reduction to amines, nucleophilic substitutions
Clinical Efficacy Significant improvement in PANSS scores; effective in personal/social functioning
Adverse Effects Noted Muscle rigidity, tremors, excessive salivation; resolved with procyclidine

Propiedades

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKYXBDIXTFRW-SZXQPVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.